molecular formula C11H15NS2 B056758 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione CAS No. 114373-81-8

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione

Cat. No. B056758
M. Wt: 225.4 g/mol
InChI Key: ACCDAMDDJVYCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, also known as PTET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PTET is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione inhibits the activity of CBS by binding to the enzyme's active site and blocking the binding of the substrate. This results in the accumulation of homocysteine and a decrease in cysteine and H2S production. The inhibition of CBS by 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to have various effects on different physiological processes, including an increase in blood pressure, a decrease in neurotransmitter release, and an anti-inflammatory effect.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione have been extensively studied. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to increase blood pressure by inhibiting the production of H2S, which has a vasodilatory effect. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to decrease the release of neurotransmitters, including dopamine and serotonin, by inhibiting CBS activity. This effect may contribute to the anti-psychotic and anti-depressant effects of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has several advantages for use in lab experiments. It is a potent inhibitor of CBS and has been shown to have significant effects on different physiological processes. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is also relatively easy to synthesize using different methods. However, 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has some limitations for use in lab experiments. It is a reactive compound that can undergo oxidation and degradation, which may affect its activity. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione also has low solubility in water, which can make it challenging to use in experiments.

Future Directions

There are several future directions for the study of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione. One direction is to investigate the effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione on different physiological processes, including the cardiovascular system, the central nervous system, and the immune system. Another direction is to explore the potential therapeutic applications of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione and other thioamide derivatives in the treatment of various diseases, including hypertension, depression, and inflammation. The development of more potent and selective inhibitors of CBS, including 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, is also an area of active research.

Synthesis Methods

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been synthesized using different methods, including the reaction of 2-bromo-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine in the presence of a base, and the reaction of 2-chloro-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine under microwave irradiation. The yield of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione varies depending on the method used, with the highest yield reported to be 70%.

Scientific Research Applications

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used in various scientific research applications, including the study of the mechanism of action of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to inhibit the activity of cystathionine β-synthase (CBS), an enzyme involved in the transsulfuration pathway that converts homocysteine to cysteine. CBS is also involved in the production of hydrogen sulfide (H2S), a gasotransmitter that has various physiological effects. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used to study the role of CBS and H2S in different physiological processes, including cardiovascular function, neurotransmission, and inflammation.

properties

CAS RN

114373-81-8

Product Name

1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

1-piperidin-1-yl-2-thiophen-2-ylethanethione

InChI

InChI=1S/C11H15NS2/c13-11(9-10-5-4-8-14-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7,9H2

InChI Key

ACCDAMDDJVYCML-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=S)CC2=CC=CS2

Canonical SMILES

C1CCN(CC1)C(=S)CC2=CC=CS2

synonyms

Piperidine, 1-[2-(2-thienyl)-1-thioxoethyl]- (9CI)

Origin of Product

United States

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